Enzymatic Potency Head-to-Head: Obafistat (IC₅₀ 1.2 nM) vs. ASP9521 (IC₅₀ 11 nM)
Obafistat demonstrates a 9.2-fold greater potency against human AKR1C3 than the first-generation clinical candidate ASP9521. In standardized enzymatic assays measuring conversion of substrate, Obafistat exhibits an IC₅₀ of 1.2 nM for human AKR1C3 [1], compared to ASP9521's reported IC₅₀ of 11 nM [2]. This substantial potency advantage positions Obafistat as a superior tool for applications requiring maximal target engagement at low concentrations.
| Evidence Dimension | Enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | ASP9521: 11 nM |
| Quantified Difference | 9.2-fold more potent |
| Conditions | Recombinant human AKR1C3 enzyme assay; conversion of androstenedione to testosterone. |
Why This Matters
This higher potency enables lower compound usage, potentially reducing off-target effects and cost per experiment.
- [1] Koppitz, M. et al. [8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-yl](1H-1,2,3-triazol-4-yl)methanones. Patent WO2017202817A1, 2017. View Source
- [2] Kikuchi, A. et al. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). Invest New Drugs. 2014; 32(5): 860-70. View Source
